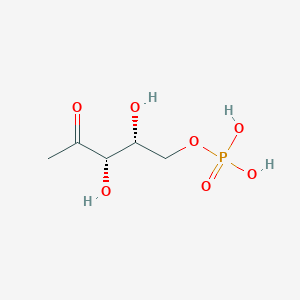

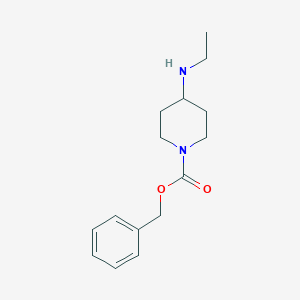

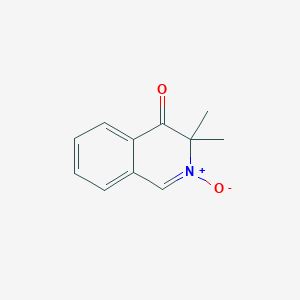

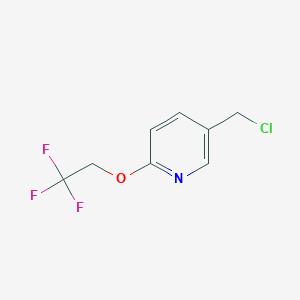

Benzyl 4-(ethylamino)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

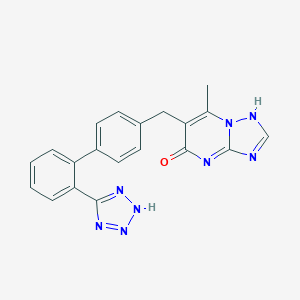

The synthesis of benzyl 4-(ethylamino)piperidine-1-carboxylate and its derivatives involves multiple steps, incorporating various chemical reagents and conditions to achieve the desired compound. Notably, certain derivatives have been synthesized to evaluate their anti-acetylcholinesterase activity, demonstrating the significance of substituent variations on the piperidine nucleus for enhanced activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit a range of activities based on substitutions, highlighting the critical role of the nitrogen atom's basic quality in piperidine for increased activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of benzyl 4-(ethylamino)piperidine-1-carboxylate and similar compounds has been extensively studied, including their hydrogen-bonding patterns. For instance, studies on organic crystal engineering reveal the polymorphic crystalline forms determined by different hydrogen-bonding networks, which are crucial for understanding the compound's chemical behavior and potential applications (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving benzyl 4-(ethylamino)piperidine-1-carboxylate derivatives are varied, encompassing interactions with different chemical groups to produce compounds with potential biological activities. For example, synthesizing N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide showcases the introduction of radioisotopes for pharmacological studies (Gawell, 2003).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The reactivity of piperidine compounds in nucleophilic aromatic substitution reactions is a fundamental aspect of organic chemistry, with applications ranging from pharmaceuticals to materials science. For example, the reaction of piperidine with trinitrobenzene or dinitrobenzene, leading to substituted piperidinobenzenes, illustrates the utility of piperidine derivatives in synthesizing complex organic molecules. These reactions, characterized by quantitative yields and specific reaction kinetics, highlight the potential of benzyl 4-(ethylamino)piperidine-1-carboxylate in synthetic organic chemistry, providing a basis for developing new synthetic pathways and compounds (Pietra & Vitali, 1972).

Supramolecular Chemistry and Material Science

Benzyl 4-(ethylamino)piperidine-1-carboxylate derivatives, by virtue of their structural features, can serve as building blocks in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) demonstrate the importance of simple structural units in forming complex supramolecular assemblies. Such compounds, through H-bonding and self-assembly, lead to nanometer-sized structures with applications in nanotechnology, polymer processing, and biomedical fields. This area of research opens up possibilities for utilizing benzyl 4-(ethylamino)piperidine-1-carboxylate derivatives in creating novel materials with specific functions and properties (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

The modification of natural polymers, such as hyaluronan, through esterification with benzyl and ethyl groups, leads to materials with diverse biomedical applications. Such derivatives exhibit varied physico-chemical properties, influencing biocompatibility and biological activity. Research on benzyl and ethyl esters of hyaluronan, representing a class of compounds related to benzyl 4-(ethylamino)piperidine-1-carboxylate, underscores the potential of these materials in clinical applications, from drug delivery to tissue engineering (Campoccia et al., 1998).

Pharmacological Research

Benzyl 4-(ethylamino)piperidine-1-carboxylate and its analogs have been explored for their pharmacological potentials, particularly as anticancer agents. The study of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones reveals their cytotoxic properties and tumor-selective toxicity, highlighting the role of piperidine derivatives in developing new therapeutic agents. These compounds not only exhibit significant anticancer activity but also show promise in antimalarial and antimycobacterial applications, indicating a broad spectrum of potential pharmacological uses (Hossain et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315-H3191. Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P3621.

Direcciones Futuras

The future directions for the use and study of Benzyl 4-(ethylamino)piperidine-1-carboxylate are not specified in the available resources.

Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propiedades

IUPAC Name |

benzyl 4-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCCDZHIDRWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633437 |

Source

|

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

CAS RN |

159874-38-1 |

Source

|

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)